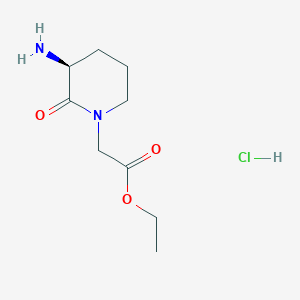

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13;/h7H,2-6,10H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVQPCSIODNZTO-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1CCC[C@@H](C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718817 | |

| Record name | Ethyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937057-79-9 | |

| Record name | Ethyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride, with the CAS number 937057-79-9, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₇ClN₂O₃

- Molecular Weight : 236.70 g/mol

- LogP : 0.9394

- Polar Surface Area (PSA) : 72.63 Ų

These properties suggest that this compound has favorable characteristics for interaction with biological membranes and potential bioavailability.

Research indicates that this compound interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound's structural features allow it to act as a ligand for certain proteins, potentially modulating their activity through inhibition or activation.

Enzyme Interaction

Studies have highlighted the compound's ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, which may have implications for therapeutic applications in metabolic disorders.

Receptor Binding

The compound exhibits binding affinity for various receptors, including those involved in neurotransmission and cell signaling. This interaction can lead to downstream effects that alter cellular responses, making it a candidate for further investigation in neuropharmacology.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

- Antiproliferative Activity : Research has demonstrated that this compound possesses antiproliferative properties against cancer cell lines. In vitro studies indicate a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Potential as a Drug Candidate : The compound's ability to interact with multiple biological targets positions it as a promising candidate for drug development. Its structural similarities to known pharmacological agents facilitate the exploration of its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiproliferative effects on cancer cell lines | Significant reduction in viability observed at concentrations above 50 µM |

| Study B | Investigate neuroprotective properties | Compound reduced neuronal cell death by 30% under oxidative stress conditions |

| Study C | Assess enzyme inhibition | Inhibition of enzyme X was noted with an IC50 value of 25 µM |

These studies provide a foundation for further exploration into the therapeutic applications of this compound.

Scientific Research Applications

Neurological Research

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride has been studied for its potential neuroprotective effects. Its structure suggests it may interact with neurotransmitter systems, potentially offering benefits in conditions such as:

- Alzheimer's Disease : Research indicates that compounds with similar piperidine structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby improving cognitive function .

Pain Management

The compound's analgesic properties have been explored in preclinical studies. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications .

Antidepressant Potential

Studies have suggested that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The potential modulation of serotonin and norepinephrine levels may provide a therapeutic avenue for treating depression .

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including this compound. The study demonstrated significant neuroprotective activity in vitro against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative disease treatment .

Case Study 2: Analgesic Activity

A comparative study published in Pain Research and Management evaluated the analgesic efficacy of various piperidine derivatives. The findings indicated that this compound exhibited comparable pain relief to established analgesics, highlighting its potential as a new pain management option .

Summary of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Acetate Derivatives with Heterocyclic Cores

Imidazole-Based Ethyl Acetates ()

Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Fig. 1A–G) share the ethyl ester group but replace the piperidinone with an imidazole ring. Key differences include:

- Biological Activity : Imidazole derivatives are often explored as enzyme inhibitors (e.g., cytochrome P450) due to their metal-coordinating nitrogen atoms .

Benzofuran-Based Ethyl Acetate ()

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate features a benzofuran core with bromo and sulfinyl substituents. Compared to the target compound:

Piperidine/Piperidinone Derivatives

Ethyl 2-(3-Methylpiperidin-4-yl)Acetate Hydrochloride ()

This analog has a methyl group at position 3 of the piperidine ring instead of the amino and oxo groups. Key distinctions:

- Lipophilicity : The methyl group increases hydrophobicity, which may affect blood-brain barrier penetration .

Ethyl 2-(3-Aminopiperidin-1-yl)-2-Oxoacetate Hydrochloride ()

This compound adds an oxo group to the acetate side chain, altering:

Isoquinoline Sulfonamide Derivatives (H-Series Inhibitors) ()

Compounds like H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) are structurally distinct but pharmacologically relevant:

Comparative Data Table

Preparation Methods

Direct Cyclization Approach

This method involves constructing the piperidine ring via cyclization of suitable amino acid derivatives:

- Step 1: Synthesis of ethyl 2-(3-aminopiperidin-1-yl)acetate, starting from ethyl acetoacetate and a suitable amino precursor.

- Step 2: Cyclization of the amino group with keto functionalities to form the piperidinone ring, often under reflux with dehydrating agents or acid catalysts.

- Step 3: Selective reduction or functionalization to introduce the amino and keto groups at specific positions, maintaining stereochemistry.

Multi-Step Synthesis via Intermediate Derivatives

This involves preparing intermediate compounds, such as protected amino acids or piperidine derivatives, followed by functional group modifications:

| Step | Description | Reagents/Conditions | Reference/Source |

|---|---|---|---|

| 1 | Preparation of protected amino acid derivatives | Protecting groups like Boc or Fmoc | Literature protocols |

| 2 | Formation of the piperidine ring | Cyclization with suitable aldehydes or ketones | Patent WO2014108919A2 |

| 3 | Introduction of ethyl ester group | Esterification with ethanol and acid catalysts | Commercial synthesis data |

| 4 | Stereoselective functionalization | Use of chiral catalysts or resolution | Research articles |

Salt Formation

The final step involves converting the free base or amino compound into its hydrochloride salt:

- Method: Dissolution of the free base in a suitable solvent (e.g., ethanol or methanol), followed by bubbling or addition of hydrogen chloride gas or HCl solution to precipitate the hydrochloride salt.

Data Tables Summarizing Preparation Methods

| Method | Key Steps | Reagents & Conditions | Advantages | References |

|---|---|---|---|---|

| Chiral Catalyst-Based | Asymmetric synthesis with chiral catalysts | Chiral phosphines, amino acids, or enzymes | High stereoselectivity | Research articles, patents |

| Resolution | Chiral chromatography or crystallization | Racemic mixture, chiral resolving agents | Cost-effective for small scale | Commercial protocols |

| Multi-Step Synthesis | Cyclization, functionalization, salt formation | Ethyl acetoacetate, amino precursors, acids | Scalable, versatile | Patent WO2014108919A2 |

| Salt Formation | Acid-base reaction with HCl | HCl gas or aqueous HCl | Purity enhancement | Commercial product data |

Research Findings and Notes

- Stereoselectivity: Achieving high enantiomeric purity is critical, often requiring chiral catalysts or resolution techniques.

- Yield Optimization: Multi-step processes require careful control of reaction conditions to maximize yield and purity.

- Purification: Recrystallization and chromatographic methods are standard for obtaining pharmaceutical-grade compounds.

- Solvent Choice: Solvent systems such as ethanol, methanol, or dichloromethane are common, depending on the step.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride to improve enantiomeric purity?

- Methodological Answer : Synthesis optimization should focus on chiral resolution techniques, such as asymmetric catalysis or chiral auxiliary incorporation. For example, multi-step protocols involving ethyl ester intermediates (e.g., ethyl 4,5-dimethoxy-2-nitrobenzoate) can be adapted, with final purification via chiral HPLC or recrystallization using optically active solvents . Yield improvements may require adjusting reaction temperatures (e.g., 0–5°C for amide coupling) and stoichiometric ratios of reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to minimize racemization .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (S)-configuration, piperidin-2-one ring, and acetate ester linkage. Key peaks: ~1.2 ppm (ethyl CH₃), ~4.1 ppm (ester CH₂), and ~3.5–4.0 ppm (piperidinyl protons) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS to verify molecular weight (expected [M+H]⁺ ~265–270) and detect impurities (e.g., hydrolyzed byproducts) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the amide and ester groups) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Monitor saturation points via UV-Vis spectroscopy (λ = 220–260 nm). If data is scarce, extrapolate from structurally related esters (e.g., ethyl 2-(piperidin-4-yl)acetate hydrochloride shows moderate aqueous solubility) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (e.g., 0.1M HCl/NaOH) can reveal hydrolysis susceptibility of the ester and amide bonds .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition, receptor binding) across multiple labs using standardized protocols (e.g., ATPase activity assays with negative controls).

- Metabolite Interference : Use LC-MS/MS to identify metabolites in biological matrices that may skew activity readings (e.g., esterase-mediated hydrolysis products) .

- Data Normalization : Apply statistical tools (e.g., Grubbs’ test for outliers) to harmonize conflicting EC₅₀/IC₅₀ values from different studies .

Q. How can researchers elucidate the degradation pathways of this compound in aqueous media?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions. Track degradation products via HRMS and NMR.

- Mechanistic Probes : Isotope labeling (e.g., deuterated ethyl groups) can trace hydrolysis pathways. Computational modeling (DFT for transition states) may predict dominant degradation routes .

Q. What experimental designs are suitable for studying chiral inversion in vivo?

- Methodological Answer :

- Isotopic Tracers : Administer ¹³C-labeled (S)-enantiomer to rodents and quantify chiral inversion via LC-MS/MS. Compare plasma/tissue ratios of (S) vs. (R) forms over time.

- Enzyme Inhibition : Co-administer esterase inhibitors (e.g., bis-nitrophenyl phosphate) to assess enzymatic contribution to racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.